N-cyclohexyl-2-(methylamino)benzamide

Description

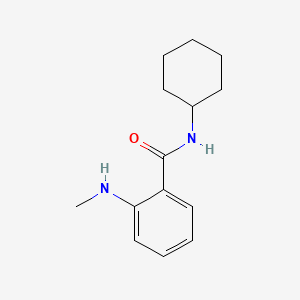

N-cyclohexyl-2-(methylamino)benzamide is a substituted benzamide (B126), a class of compounds derived from benzoic acid. wikipedia.org Its structure is characterized by a central benzamide core with two specific substitutions: a cyclohexyl group attached to the amide nitrogen and a methylamino group at the ortho (position 2) of the benzene (B151609) ring. These features define its chemical properties and potential biological interactions. For research purposes, it is available from various chemical suppliers. scbt.comscbt.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 348612-65-7 |

| Molecular Formula | C₁₄H₂₀N₂O |

| Molecular Weight | 232.32 g/mol |

| Boiling Point (Predicted) | 420.9 ± 28.0 °C |

| Density (Predicted) | 1.07 ± 0.1 g/cm³ |

| pKa (Predicted) | 15.01 ± 0.60 |

Table 1: Physicochemical Properties of this compound. Data sourced from ChemicalBook. chemicalbook.com

The benzamide scaffold is a cornerstone in medicinal chemistry and chemical biology due to its versatile biological activities. walshmedicalmedia.comresearchgate.net Derivatives of benzamide are known to exhibit a wide pharmacological spectrum, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.comnih.gov The stability of the aromatic amide group and the relative ease of its synthesis make it an attractive starting point for developing new bioactive molecules. researchgate.net

In the realm of chemical biology, benzamide derivatives are investigated for their ability to interact with a variety of biological targets. They have been developed as:

Enzyme Inhibitors: Many benzamides act as inhibitors for crucial enzymes. For instance, they have been studied as inhibitors of carbonic anhydrase and acetylcholinesterase, enzymes implicated in various physiological and pathological processes. nih.gov More recently, novel benzamide derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair, making them promising candidates for cancer therapy. nih.gov

Receptor Modulators: Substituted benzamides have been designed to target specific receptors. For example, certain derivatives have been discovered as potent agonists for the human β3 adrenergic receptor. nih.gov

Anticonvulsant Agents: The structural features of benzamides have been utilized to design compounds with significant anticonvulsant activity. walshmedicalmedia.com

Vasodilators: Research has also shown that some benzamide derivatives possess vasodilative properties, with potential applications in cardiovascular medicine. nih.gov

The specific structure of this compound, with its N-cyclohexyl group, places it within a subset of benzamides that are actively being explored for various therapeutic applications. The substitution pattern on the benzene ring and the amide nitrogen are critical determinants of the compound's biological activity and selectivity. nih.gov

The history of benzamide derivatives in medicine is rich and varied. The core benzamide structure is simple, yet its amenability to chemical modification has led to the discovery of numerous drugs. In psychiatry, for example, substituted benzamides like Sulpiride and Amisulpride have been in use for decades. walshmedicalmedia.com

The development of benzamide-based compounds often involves a process of rational drug design and library synthesis. For instance, early research into heterocyclic benzamide compounds identified their potential as analgesic and hypotensive agents. google.com The discovery process frequently involves synthesizing and screening a series of related compounds to understand the structure-activity relationships (SAR). This systematic approach helps in optimizing the lead compounds to enhance their potency and selectivity for a specific biological target.

The exploration of N-substituted benzamides has been a particularly fruitful area of research. Studies focusing on modifying the substituent on the amide nitrogen have led to compounds with improved anti-proliferative activities against cancer cell lines. nih.govresearchgate.net This highlights the importance of the N-substituent, such as the cyclohexyl group in this compound, in modulating the biological effects of the parent benzamide scaffold.

The this compound motif and its analogs are significant in contemporary research due to their potential as targeted therapeutic agents. The combination of the N-cyclohexyl group and the substituted benzene ring creates a unique three-dimensional structure that can interact with specific binding pockets in proteins and other biological macromolecules.

Current research on related benzamide structures demonstrates the significance of this chemical class:

Anticancer Research: As a continuation of efforts to develop novel PARP-1 inhibitors, a series of benzamide derivatives were designed and synthesized. One compound, in particular, exhibited potent anticancer activity against human colorectal cancer cells, with an IC₅₀ value of 0.30 μM, and an excellent PARP-1 inhibitory effect with an IC₅₀ of 0.25 nM. nih.gov This research underscores the potential of the benzamide scaffold in developing targeted cancer therapies.

Neurodegenerative Diseases: Benzamide derivatives are being intensively investigated as multi-target compounds for Alzheimer's disease. They are designed as potential inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com

Enzyme Inhibition: Benzamide derivatives bearing a benzenesulfonamide (B165840) moiety have been synthesized and shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II and acetylcholinesterase, with inhibition constants (Ki) in the nanomolar range. nih.gov

While specific research focusing solely on this compound is not extensively detailed in publicly available literature, the broader research into N-substituted benzamides provides a strong rationale for its importance. The structural elements of this compound are consistent with those found in molecules that are active against a range of important biological targets. Future research may further elucidate the specific biological activities and potential applications of this compound.

Properties

IUPAC Name |

N-cyclohexyl-2-(methylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-15-13-10-6-5-9-12(13)14(17)16-11-7-3-2-4-8-11/h5-6,9-11,15H,2-4,7-8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAHJISFCQBDSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Cyclohexyl 2 Methylamino Benzamide

Established Synthetic Routes for the Benzamide (B126) Core

The formation of the central benzamide scaffold is a critical step in the synthesis of N-cyclohexyl-2-(methylamino)benzamide. This is typically achieved through well-established amidation reactions, followed by the introduction of the necessary substituents onto the aromatic ring.

Amidation Reactions

The cornerstone of benzamide synthesis is the amidation reaction, which involves the coupling of a carboxylic acid or its derivative with an amine. A common and effective method is the reaction of a benzoyl chloride with an amine. In the context of synthesizing the target molecule, this would involve reacting a suitably substituted 2-(methylamino)benzoyl chloride with cyclohexylamine (B46788). The high reactivity of the acid chloride facilitates the nucleophilic attack by the amine, leading to the formation of the amide bond.

Alternatively, various coupling agents can be employed to facilitate the direct amidation of a benzoic acid with an amine, avoiding the need to first prepare the more reactive acid chloride. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are widely used for this purpose. The reaction proceeds through the activation of the carboxylic acid by the coupling agent, forming a highly reactive intermediate that is then readily attacked by the amine.

| Reagent/Method | Description |

| Benzoyl Chloride | A highly reactive carboxylic acid derivative that readily reacts with amines to form amides. |

| Coupling Agents (e.g., DCC) | Facilitate the direct reaction between a carboxylic acid and an amine by activating the carboxylic acid. |

Introduction of the Cyclohexyl Moiety

The cyclohexyl group in this compound is introduced via the amine component of the amidation reaction. Specifically, cyclohexylamine is used as the nucleophile to react with the activated benzoic acid derivative. The choice of cyclohexylamine as the starting material directly incorporates the desired N-cyclohexyl substituent into the final benzamide structure.

Installation of the Methylamino Group on the Benzene (B151609) Ring

The introduction of the methylamino group at the ortho-position of the benzamide core can be accomplished through several synthetic strategies. One common approach is to start with a precursor already containing the desired amino group or a group that can be readily converted to it. For instance, 2-aminobenzoic acid (anthranilic acid) or its derivatives can serve as the starting material. The amino group can then be methylated in a subsequent step.

Modern cross-coupling reactions offer powerful tools for the formation of C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a versatile method for the synthesis of arylamines from aryl halides. In this context, a 2-halobenzamide could be coupled with methylamine (B109427) in the presence of a palladium catalyst and a suitable ligand to introduce the methylamino group.

Another established method is nucleophilic aromatic substitution (SNAr). This reaction is effective when the aromatic ring is activated by electron-withdrawing groups. A 2-fluorobenzamide, for example, can react with methylamine, where the fluorine atom is displaced by the amine nucleophile to yield the desired 2-(methylamino)benzamide (B1345521) derivative.

| Method | Description | Starting Material Example |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. | 2-Bromobenzamide |

| Nucleophilic Aromatic Substitution (SNAr) | The displacement of a leaving group on an activated aromatic ring by a nucleophile. | 2-Fluorobenzamide |

| Reductive Amination | The reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. | Not directly applicable for aromatic C-N bond formation |

Stereoselective Synthesis Approaches for Chiral Analogs

The presence of a cyclohexyl ring in this compound introduces the possibility of stereoisomerism, particularly if the ring is substituted. The synthesis of specific stereoisomers, or enantiomers, is of significant interest in medicinal chemistry due to the often-differing biological activities of chiral molecules.

Importance of Enantiomeric Purity in Biological Activity

The three-dimensional structure of a molecule is critical for its interaction with biological targets such as enzymes and receptors, which are themselves chiral. As a result, the different enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even cause undesirable side effects. Therefore, the ability to synthesize enantiomerically pure compounds is of paramount importance in drug discovery and development. For chiral analogs of this compound, achieving high enantiomeric purity would be crucial for elucidating the structure-activity relationship and identifying the more potent and safer enantiomer.

Methods for Chiral Control on the Cyclohexane (B81311) Ring

Achieving chiral control in the synthesis of substituted cyclohexane rings is a well-established area of organic synthesis. Several strategies can be employed to produce enantiomerically enriched or pure cyclohexylamines, which can then be used in the amidation reaction to produce chiral this compound analogs.

One approach is chiral resolution , where a racemic mixture of a chiral cyclohexylamine derivative is separated into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing physical properties of the diastereomeric salts, such as solubility, allow for their separation by crystallization.

A more efficient approach is asymmetric synthesis , which aims to create the desired stereocenter in a controlled manner. This can be achieved through various methods, including the use of chiral catalysts or chiral auxiliaries. For instance, the asymmetric hydrogenation of a prochiral enamine or the enantioselective reduction of a ketone can lead to the formation of a chiral cyclohexylamine with high enantiomeric excess. Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of complex cyclic systems, including substituted cyclohexanes.

| Approach | Description | Example |

| Chiral Resolution | Separation of a racemic mixture into its enantiomers. | Formation of diastereomeric salts with tartaric acid. |

| Asymmetric Synthesis | Direct synthesis of a specific enantiomer. | Asymmetric hydrogenation of an enamine using a chiral catalyst. |

Asymmetric Approaches in Cyclohexane-1,2-diamine Derivatives

The chirality of the 1,2-diaminocyclohexane moiety is a critical determinant of the three-dimensional structure of this compound and its analogs. Asymmetric synthesis of this core is therefore of paramount importance. A variety of methods have been developed for the preparation of enantiomerically pure N,N'-disubstituted cyclohexane-1,2-diamines.

Another approach involves the derivatization of enantiomerically pure (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate. nih.gov Treatment with ethylchloroformate followed by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH4) can yield N,N'-dimethylcyclohexane-1,2-diamine. nih.gov This method ensures the retention of the stereochemistry of the starting material.

Palladium-catalyzed amination reactions have also emerged as a powerful tool for the asymmetric synthesis of 1,2-diamines. rsc.orgresearchgate.net These methods often involve the use of chiral ligands to induce enantioselectivity in the C-N bond formation. For example, palladium-catalyzed allylic amination can be employed to create chiral 1,2-amino alcohols and diamines with excellent regio- and enantioselectivity. researchgate.net

The synthesis of unsymmetrically substituted diamines, such as a hypothetical chiral precursor to this compound, would require a more controlled, stepwise introduction of the cyclohexyl and methyl groups. This could be achieved by first mono-protecting the diamine, followed by sequential alkylation of the free amino groups.

Strategies for Chemical Derivatization and Analog Synthesis

The chemical derivatization of this compound can be approached by modifying its three main structural components: the benzamide aromatic ring, the cyclohexyl nitrogen, and the methylamino moiety. Such modifications are crucial for structure-activity relationship (SAR) studies and for optimizing the compound's properties.

Modifications of the Benzamide Aromatic Ring

The benzamide aromatic ring is amenable to various modifications, primarily through electrophilic aromatic substitution and modern cross-coupling reactions. The existing 2-(methylamino) group is an ortho, para-directing and activating group, which influences the regioselectivity of electrophilic substitution reactions. lkouniv.ac.inlibretexts.org

Electrophilic Aromatic Substitution:

Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can be employed to introduce a variety of substituents onto the aromatic ring. lkouniv.ac.innih.govnih.gov The directing effect of the 2-(methylamino) group would favor substitution at the 4- and 6-positions. However, the steric hindrance from the adjacent N-cyclohexylamide group might influence the regiochemical outcome.

| Reaction | Reagents | Expected Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | 4- and 6-positions |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 4- and 6-positions |

| Sulfonation | SO₃, H₂SO₄ | 4- and 6-positions |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4- and 6-positions |

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Benzamide Ring

C-H Activation and Cross-Coupling Reactions:

More recent and sophisticated methods for aromatic ring functionalization involve transition metal-catalyzed C-H activation. dntb.gov.uanih.govresearchgate.netrsc.org These reactions offer a direct and atom-economical way to introduce new substituents. For instance, palladium-catalyzed C-H arylation or alkylation could be used to introduce aryl or alkyl groups at specific positions, often directed by a coordinating group. The amide functionality in this compound could potentially serve as a directing group for ortho-C-H functionalization.

Substituent Variation on the Cyclohexyl Nitrogen

The nitrogen atom of the cyclohexylamino moiety can be a target for derivatization, primarily through N-alkylation or N-arylation reactions. These modifications can significantly alter the steric and electronic properties of the molecule.

N-Alkylation:

N-alkylation can be achieved using various alkylating agents such as alkyl halides or by reductive amination with aldehydes or ketones. nih.govgoogle.com For example, reaction with an alkyl halide in the presence of a base can introduce a new alkyl group on the nitrogen. Mechanochemical methods have also been shown to be effective for the N-alkylation of imides and could potentially be applied to amides. nih.gov

N-Arylation:

The introduction of an aryl group on the nitrogen can be accomplished through copper- or palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination. These reactions typically involve the coupling of an amine with an aryl halide or triflate in the presence of a suitable catalyst and base.

Alterations to the Methylamino Moiety

The 2-(methylamino) group offers several possibilities for chemical modification, including N-dealkylation, N-acylation, and the introduction of different alkyl or aryl substituents.

N-Dealkylation and Re-alkylation:

Metabolic N-dealkylation is a known biotransformation for many drugs containing alkylamino moieties. nih.govsemanticscholar.orgnih.gov In a synthetic context, N-demethylation can be achieved chemically, for example, through the use of certain reagents that can selectively cleave the N-methyl bond. researchgate.net The resulting secondary amine can then be re-alkylated with different alkyl groups to introduce diversity at this position.

N-Acylation:

The nitrogen of the methylamino group can be acylated using acid chlorides or anhydrides to form the corresponding N-acyl derivatives. This would introduce a second amide functionality into the molecule.

Synthesis of Analogs with Different N-Substituents:

Analogs with substituents other than methyl on the 2-amino group can be synthesized by starting with the appropriately substituted 2-aminobenzoic acid derivative. For example, using 2-(ethylamino)benzoic acid in the initial amide coupling reaction with cyclohexylamine would yield the corresponding N-cyclohexyl-2-(ethylamino)benzamide.

Molecular Pharmacology and Mechanism of Action of N Cyclohexyl 2 Methylamino Benzamide

Opioid Receptor Interaction Profiles

The primary pharmacological interest in N-cyclohexyl-2-(methylamino)benzamide and its derivatives lies in their affinity for and activity at opioid receptors, particularly the µ-opioid receptor, which is the principal target for morphine and many other opioid analgesics. nih.gov

µ-Opioid Receptor Binding and Functional Modulation

Research has focused on a series of trans-N-[2-(methylamino)cyclohexyl]benzamides, which have demonstrated morphine-like pharmacological properties. The affinity of these compounds for the µ-opioid receptor has been established through in vitro binding assays. These studies have been crucial in understanding the structural requirements for binding to this receptor. nih.gov

The binding of these benzamide (B126) derivatives to the µ-opioid receptor is influenced by several key factors. Statistical analyses have indicated that three main properties play a significant role in their binding affinity:

Membrane-water partitioning: The ability of the compound to move from an aqueous environment to the lipid environment of the cell membrane is a critical factor.

Electron acceptor capacity: The capacity of the aromatic ring and the amine N-substituent to act as electron acceptors influences the interaction with the receptor.

Conformational energy: The energy required for the molecule to adopt the specific three-dimensional shape necessary for binding to the receptor site is a determining factor. nih.gov

These findings highlight the complex interplay of physicochemical properties that govern the interaction of this compound and its analogs with the µ-opioid receptor.

Assessment of Selectivity for κ-Opioid and δ-Opioid Receptors

While the primary focus of available research has been on the µ-opioid receptor, the selectivity profile of this compound across the other major opioid receptor subtypes—kappa (κ) and delta (δ)—is less well-characterized in publicly available literature. Determining this selectivity is crucial for understanding the full pharmacological profile of the compound and predicting its potential side effects. Generally, compounds with high selectivity for the µ-opioid receptor over κ- and δ-receptors are sought after for analgesic effects with a reduced incidence of certain side effects like dysphoria (often associated with κ-agonism).

Further research is needed to quantify the binding affinities (Ki values) and functional activities of this compound at the κ- and δ-opioid receptors to establish its complete selectivity profile.

Characterization of Agonist and Antagonist Receptor States

Opioid receptors can exist in different conformational states, which are preferentially bound by either agonists (which activate the receptor) or antagonists (which block the receptor). The affinity of the trans-N-[2-(methylamino)cyclohexyl]benzamide series for both the agonist and antagonist states of the µ-opioid receptor has been a subject of investigation. nih.gov This dual affinity suggests that these compounds may act as agonists, partial agonists, or antagonists, depending on the specific structural modifications and the experimental conditions. The characterization of how these compounds stabilize different receptor states is fundamental to defining their functional activity.

Comparative Pharmacological Analyses with Classical Opioid Ligands

To contextualize the pharmacological properties of this compound, it is essential to compare it with classical opioid ligands such as morphine (a µ-opioid agonist) and naloxone (B1662785) (a non-selective opioid antagonist). The research on trans-N-[2-(methylamino)cyclohexyl]benzamides has drawn comparisons to naloxone to identify molecular properties that could be important for receptor association. nih.gov

A comprehensive comparative analysis would involve side-by-side studies of binding affinity, potency, and efficacy in various functional assays. For instance, while the binding affinity of fentanyl and morphine can be similar, fentanyl is significantly more potent due to factors like its lipophilicity, which allows it to cross the blood-brain barrier more readily. zenodo.org Such comparative data for this compound against a panel of classical opioids would provide a clearer understanding of its potential therapeutic window and pharmacological profile.

Engagement with Other Receptor Systems and Enzymes

Beyond the opioid system, the structural motifs present in this compound may allow its analogs to interact with other receptor systems.

Antagonistic Activity at P2X7 Receptors by Analogs

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation and pain signaling. Interestingly, the benzamide structural class has been identified as a source of P2X7 receptor antagonists. nih.gov While direct evidence for this compound itself is not prominent, the broader class of benzamide derivatives has been the subject of patents and research for their P2X7 antagonistic activity. nih.gov

Structure-activity relationship (SAR) studies on various benzamide series have revealed key features for P2X7 antagonism. These often include specific substitutions on the benzamide ring and the nature of the substituent attached to the amide nitrogen. For example, some patents describe biaromatic-amide derivatives with cyclohexylmethyl groups showing high P2X7 receptor antagonist activity. nih.gov This suggests that analogs of this compound could potentially be designed to target the P2X7 receptor, offering a non-opioid pathway for modulating pain and inflammation.

Allosteric Modulation of G-Protein Coupled Receptors

The primary molecular target identified for the class of compounds known as trans-N-[2-(methylamino)cyclohexyl]benzamides are μ-opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. nih.gov Research has established that these benzamides possess morphine-like pharmacological properties and exhibit affinity for both the agonist and antagonist states of the μ-opioid receptor. nih.gov This interaction is crucial as the binding affinity dictates the functional output of the receptor.

While direct agonism or antagonism at the orthosteric site (the primary binding site) is a common mechanism, the structure of GPCRs also allows for allosteric modulation. Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site. nih.gov These modulators can be categorized as:

Positive Allosteric Modulators (PAMs): These compounds have little to no activity on their own but can potentiate the effect of an endogenous agonist, often by increasing the agonist's potency or efficacy. nih.gov

Negative Allosteric Modulators (NAMs): These molecules bind to an allosteric site to reduce the activity of an orthosteric agonist. nih.gov

Silent Allosteric Modulators (SAMs): Also known as neutral allosteric ligands, these bind to an allosteric site without altering the receptor's constitutive activity or the binding of an orthosteric agonist.

For the μ-opioid receptor, the development of PAMs is a significant area of research, with the goal of enhancing the analgesic effects of endogenous opioids while potentially avoiding the side effects associated with traditional opioid agonists. nih.gov The demonstrated binding of trans-N-[2-(methylamino)cyclohexyl]benzamides to different functional states of the μ-opioid receptor suggests a potential for these compounds to act as modulators of this critical GPCR. nih.gov

Potential for Enzyme Inhibition in Biological Pathways

The benzamide chemical scaffold is present in a variety of pharmacologically active molecules that function as enzyme inhibitors. While direct studies on this compound are limited, research on structurally related compounds indicates a potential for this class to engage in enzyme inhibition. For example, some benzamide derivatives have been investigated for their ability to inhibit enzymes involved in inflammatory pathways.

Further research into other complex benzamide derivatives has identified dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), enzymes critical to inflammation and cell proliferation, respectively. nih.gov This capacity for enzyme inhibition highlights the versatility of the benzamide structure and suggests a plausible, though not yet confirmed, mechanism of action for this compound.

Table 1: Examples of Enzyme Inhibition by Related Benzamide Structures

| Compound Class | Target Enzyme(s) | Associated Biological Pathway | Reference |

|---|---|---|---|

| Benzamide Derivatives | Inflammatory Enzymes | Inflammation |

Intracellular Signaling Cascades Triggered by Compound Binding

Given that the μ-opioid receptor is a primary target, the binding of this compound or its analogs would trigger well-defined intracellular signaling cascades. nih.gov

Receptor Activation and Downstream Effector Pathways

The μ-opioid receptor is canonically coupled to inhibitory G-proteins, specifically the Gαi/o subunits. frontiersin.org Upon activation by an agonist, the receptor undergoes a conformational change, promoting the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which then modulate the activity of various downstream effectors. frontiersin.orgresearchgate.net

The primary downstream effector pathways include:

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular levels of the second messenger cyclic AMP (cAMP). frontiersin.org

Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. Simultaneously, it inhibits N-type voltage-gated calcium channels, reducing calcium influx. nih.gov

Activation of Kinase Cascades: Opioid receptor activation also leads to the stimulation of mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 pathway, which can influence gene expression and cell survival. nih.gov

Molecular Targets and Associated Cellular Processes

The signaling cascades initiated by μ-opioid receptor activation impact several molecular targets, leading to significant changes in cellular processes.

Table 2: Molecular Targets and Cellular Effects of μ-Opioid Receptor Activation

| Downstream Effector | Molecular Target | Consequent Cellular Process | Reference |

|---|---|---|---|

| Gαi/o Subunit | Adenylyl Cyclase | Decreased cAMP production, reduced protein kinase A (PKA) activity | frontiersin.org |

| Gβγ Subunit | GIRK Channels | Membrane hyperpolarization, decreased neuronal excitability | nih.gov |

| Gβγ Subunit | Voltage-Gated Ca2+ Channels | Reduced neurotransmitter release from presynaptic terminals | nih.gov |

These processes collectively contribute to the analgesic and other physiological effects associated with compounds that activate the μ-opioid receptor.

Mechanisms of Antiviral Activity via Intracellular APOBEC3G Modulation by Analogs

While this compound itself has not been directly implicated as an antiviral, its core structure is shared by other small molecules designed to modulate innate immune factors, such as APOBEC3G (Apolipoprotein B mRNA Editing Catalytic Polypeptide-like 3G). APOBEC3G is a potent cellular defense enzyme that restricts the replication of retroviruses, most notably HIV-1. nih.govnih.gov

APOBEC3G functions by being incorporated into newly forming virus particles. researchgate.net In the next infected cell, during reverse transcription, it introduces extensive C-to-U mutations in the nascent viral single-stranded DNA. This process, known as hypermutation, leads to the production of non-functional viral proteins and halts replication. nih.gov

However, HIV-1 has evolved the accessory protein Vif (Virion Infectivity Factor) to counteract this defense. Vif binds to APOBEC3G and recruits a cellular E3 ubiquitin ligase complex, which targets APOBEC3G for degradation by the proteasome. researchgate.netthebiogrid.org By destroying APOBEC3G, Vif ensures the production of infectious viral progeny.

A promising antiviral strategy involves the development of small molecule inhibitors that disrupt the Vif-APOBEC3G interaction. nih.gov Analogs with a benzamide-like structure, such as benzimidazole (B57391) derivatives, have been investigated for this purpose. researchgate.net The mechanism of action for such antiviral analogs is as follows:

The small molecule inhibitor binds to the HIV-1 Vif protein.

This binding event prevents Vif from forming a complex with APOBEC3G.

APOBEC3G is thus protected from Vif-mediated ubiquitination and proteasomal degradation. nih.gov

The stabilized APOBEC3G is then free to be encapsidated into new virions, where it can exert its potent antiviral activity. nih.gov

Therefore, analogs of this compound could potentially be developed as anti-HIV agents by targeting the Vif protein, thereby restoring the cell's natural APOBEC3G-mediated antiviral defense.

Computational and Theoretical Chemistry of N Cyclohexyl 2 Methylamino Benzamide

Quantum Mechanical and Molecular Mechanics Studies

Quantum mechanical and molecular mechanics are fundamental computational tools used to predict the geometric, electronic, and energetic properties of molecules.

Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods for investigating molecular systems. DFT methods, such as B3LYP, are frequently employed with various basis sets (e.g., 6-311G(d,p)) to perform quantum chemical computations. dergipark.org.tr These calculations can theoretically determine the optimal molecular structure, vibrational frequencies, and related molecular movements. dergipark.org.tr For benzamide (B126) and its derivatives, DFT calculations are used to understand their thermal and spectroscopic properties.

The analysis of molecular geometry involves the determination of bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of a molecule. For similar structures like N-cyclohexyl-2-fluorobenzamide, the benzamide unit can be planar, with the cyclohexyl ring adopting a chair conformation. researchgate.net The electronic structure, including the distribution of electron density and electrostatic potential, can be visualized using Molecular Electrostatic Potential (MEP) maps, which help in identifying sites for electrophilic and nucleophilic attack. aimspress.com

Table 1: Representative Theoretical Bond Parameters for Benzamide Derivatives

| Parameter | Typical Value |

| C=O Bond Length | ~1.24 Å |

| C-N (amide) Bond Length | ~1.36 Å |

| N-H Bond Length | ~1.01 Å |

| C-C (aromatic) Bond Length | ~1.40 Å |

| C-N-C Bond Angle | ~122° |

| O=C-N Bond Angle | ~123° |

Note: These are generalized values for benzamide-type structures and would require specific DFT calculations for N-cyclohexyl-2-(methylamino)benzamide for precise determination.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. mdpi.com A smaller gap suggests higher polarizability and greater chemical reactivity. researchgate.net For benzamide, the calculated HOMO-LUMO gap is approximately 5.611 eV. researchgate.net This analysis is vital for understanding charge transfer within the molecule. dergipark.org.tr

Table 2: Frontier Molecular Orbital Energies of a Sample Benzamide

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Note: The values presented are for a representative benzamide and would need to be specifically calculated for this compound.

Molecular Docking and Dynamics Simulations in Drug Design

Molecular docking and dynamics simulations are pivotal in computational drug discovery for predicting how a ligand, such as this compound, might interact with a biological target. nih.govtanaffosjournal.ir

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method helps in understanding the binding mode and estimating the binding affinity, often expressed in kcal/mol. researchgate.net For benzamide derivatives, docking studies have been used to investigate their interactions with enzymes like topoisomerase, identifying key hydrogen bonds and other interactions with active site residues. researchgate.net Such studies are crucial for structure-based drug design.

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govmdpi.com These simulations can reveal how a ligand and its receptor adapt to each other's presence, highlighting the flexibility of the binding pocket and the stability of the ligand-receptor complex. tanaffosjournal.iruu.nl MD simulations are valuable for refining the results of molecular docking and for providing a more realistic representation of the interactions in a physiological environment. tanaffosjournal.ir

Virtual Screening Approaches for Novel Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process significantly narrows down the candidates for experimental testing. For a parent compound like this compound, virtual screening can be employed to discover novel analogs with potentially improved activity, selectivity, or pharmacokinetic properties.

The process typically begins with the creation of a diverse chemical library, which can consist of millions of commercially available or synthetically feasible compounds. This library is then screened against a biological target using one of two primary approaches:

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography or cryo-electron microscopy), molecular docking simulations can be performed. In a hypothetical scenario, this compound or its analogs would be computationally placed into the binding site of a target protein. A scoring function then estimates the binding affinity, with lower scores typically indicating a more favorable interaction. The top-scoring compounds are selected as "hits."

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, the structure of a known active ligand, such as this compound, is used as a template. This approach identifies molecules in the library that have similar chemical features, such as shape, size, and pharmacophore elements (e.g., hydrogen bond donors/acceptors, aromatic rings).

Following the initial screening, a filtering process is applied to remove compounds with undesirable properties (e.g., poor drug-likeness, potential toxicity). The resulting list of prioritized "hits" represents a collection of novel analogs for potential synthesis and biological evaluation.

Below is an illustrative table of hypothetical results from a virtual screening campaign to identify analogs of this compound.

| Compound ID | Docking Score (kcal/mol) | Lipinski's Rule of Five Violations | Predicted ADMET Risk |

| Analog-001 | -9.5 | 0 | Low |

| Analog-002 | -9.2 | 0 | Low |

| Analog-003 | -8.8 | 1 | Medium |

| Analog-004 | -8.5 | 0 | Low |

This table is for illustrative purposes only and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a robust QSAR model, the activity of newly designed, unsynthesized compounds can be predicted, thereby guiding lead optimization efforts.

The development of a predictive QSAR model for analogs of this compound would involve several key steps. First, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required. For the purpose of illustration, a hypothetical dataset is presented below.

| Compound Name | Structure Variation from Parent Compound | Biological Activity (IC₅₀, nM) |

| This compound | Parent Compound | 50 |

| N-cyclopentyl-2-(methylamino)benzamide | Cyclohexyl replaced with Cyclopentyl | 75 |

| N-cyclohexyl-2-(ethylamino)benzamide | Methylamino replaced with Ethylamino | 40 |

| N-cyclohexyl-4-fluoro-2-(methylamino)benzamide | Fluorine added at position 4 of the benzamide ring | 25 |

| N-(4-hydroxycyclohexyl)-2-(methylamino)benzamide | Hydroxyl group added to the cyclohexyl ring | 60 |

This table contains hypothetical data for illustrative purposes.

Once the dataset is compiled, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties, topology, and electronic features. Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are then used to generate an equation that correlates the descriptors with biological activity. The resulting model's predictive power is rigorously validated using statistical metrics and external test sets to ensure its reliability for predicting the activity of new analogs.

A critical outcome of QSAR modeling is the identification of the molecular descriptors that have the most significant impact on biological activity. This provides invaluable insight into the structural features that are either beneficial or detrimental to potency. For the this compound scaffold, a hypothetical QSAR model might reveal the importance of descriptors related to hydrophobicity, electronics, and steric factors.

For instance, the model could suggest that:

Hydrophobicity (LogP): An optimal level of lipophilicity is crucial for activity. The cyclohexyl group contributes significantly to this property.

Electronic Effects (Hammett constants, pKa): The electronic nature of substituents on the benzamide ring could modulate interactions with the target. For example, an electron-withdrawing group might enhance potency.

Steric Properties (Molar Refractivity, Molecular Weight): The size and shape of the N-alkyl group and substituents on the rings could influence how the molecule fits into the binding pocket of its biological target.

The table below lists some key molecular descriptors and their potential influence on the biological potency of this compound analogs, as might be determined from a QSAR study.

| Molecular Descriptor | Definition | Potential Influence on Potency |

| LogP (Octanol-Water Partition Coefficient) | A measure of a molecule's hydrophobicity. | May show a parabolic relationship, where optimal potency is achieved at an intermediate value. |

| Molecular Weight (MW) | The mass of one mole of the substance. | Increased MW might improve binding but could negatively affect pharmacokinetic properties. |

| Hydrogen Bond Acceptors (HBA) | The number of atoms that can accept a hydrogen bond (e.g., O, N atoms). | The carbonyl oxygen and amine nitrogen are key HBA sites for target interaction. |

| Hydrogen Bond Donors (HBD) | The number of atoms that can donate a hydrogen bond (e.g., N-H groups). | The N-H group of the amide and the secondary amine are potential hydrogen bond donors. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | PSA is critical for membrane permeability and interaction with polar residues in the target. |

Preclinical Pharmacological Evaluation of N Cyclohexyl 2 Methylamino Benzamide and Analogs

In Vitro Receptor Binding Assays

In vitro assays are fundamental in early-stage drug discovery to determine the interaction of a compound with specific biological targets. nih.gov These studies, including radioligand displacement and cellular functional assays, provide crucial information on binding affinity, selectivity, and functional activity at various receptors. nih.gov

Radioligand Displacement Studies

Radioligand displacement assays are used to determine the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand of known affinity. nih.gov

A series of trans-N-[2-(methylamino)cyclohexyl]benzamides has been synthesized and evaluated for their morphine-like properties. nih.gov The affinity of these compounds for both the agonist and antagonist states of the mu (μ) opioid receptor was established using in vitro binding assays. nih.gov Statistical analyses revealed that receptor binding is significantly influenced by three main factors: membrane-water partitioning, the electron-accepting capacity of the aromatic ring and amine N-substituent, and the conformational energy needed to achieve the binding configuration. nih.gov

Another analog, trans-3,4-dichloro-N-[[1-(dimethylamino)-4-phenylcyclohexyl]methyl]-benzamide (AP01; 4-phenyl-AH-7921) , was tested in a broad in vitro binding assay against 43 central nervous system receptors. researchgate.netnih.gov This compound was identified as a high-affinity ligand for both the μ-opioid receptor (MOR) and the κ-opioid receptor (KOR), with binding affinities (Ki) of 60 nM and 34 nM, respectively. researchgate.netnih.gov Furthermore, AP01 demonstrated a notable high affinity of 4 nM for the serotonin (B10506) transporter (SERT), a higher potency at this site than most other opioids. researchgate.netnih.gov

The parent compound, AH-7921 (3,4-dichloro-N-[(1-dimethylamino)cyclohexylmethyl]benzamide) , is a selective μ-opioid receptor agonist with some activity at the κ-receptor as well. nih.gov

| Compound | Target Receptor/Transporter | Assay Type | Binding Affinity (Ki) |

|---|---|---|---|

| trans-N-[2-(methylamino)cyclohexyl]benzamides | μ-Opioid Receptor | Radioligand Binding Assay | Data not specified |

| 4-phenyl-AH-7921 (AP01) | μ-Opioid Receptor (MOR) | Radioligand Binding Assay | 60 nM |

| 4-phenyl-AH-7921 (AP01) | κ-Opioid Receptor (KOR) | Radioligand Binding Assay | 34 nM |

| 4-phenyl-AH-7921 (AP01) | Serotonin Transporter (SERT) | Radioligand Binding Assay | 4 nM |

Cellular Functional Assays for Receptor Activation and Inhibition

Cellular functional assays assess a compound's ability to act as an agonist (activate) or antagonist (inhibit) at a specific receptor.

The functional activity of analogs of AH-7921 has been investigated. researchgate.net In a study assessing their ability to couple to Gαi signaling and induce human μ-opioid receptor (hMOR) internalization, the 3,4-dichlorobenzoyl substituents were found to be the most potent. researchgate.net An AH-7921 analog with this substituent showed a potent EC50 value of 26.49 ± 11.2 nmol L−1 for the inhibition of cAMP accumulation, a measure of receptor activation. researchgate.net However, this compound induced only ~5% hMOR internalization, which is similar to morphine and suggests potential differences in clinical utility or abuse potential compared to other opioids. researchgate.net

In Vivo Studies in Animal Models for Pharmacological Efficacy

In vivo studies in animal models are essential for evaluating the physiological effects of a drug candidate in a living organism, providing data on efficacy and safety before human trials. amsbiopharma.com

Assessment of Analgesic Properties in Rodent Models

Various rodent models are used to assess the analgesic (pain-relieving) properties of compounds, including the hot-plate test and the acetic acid-induced writhing test. nih.govmdpi.com

The synthetic opioid AH-7921 has demonstrated morphine-like analgesic action in several animal model studies. nih.gov It has been found to be several times more potent than codeine and at least as potent as morphine. nih.gov Specifically, AH-7921 showed potency comparable to morphine in the mouse hot-plate and phenylquinone writhing assays. touro.edu However, it was also found to be 1.7-fold more potent than morphine at inducing respiratory depression in mice, indicating a potential risk for adverse effects. touro.edu

The analog trans-3,4-dichloro-N-[[1-(dimethylamino)-4-phenylcyclohexyl]methyl]-benzamide (AP01; 4-phenyl-AH-7921) also exhibited antinociceptive activity in the acetic acid writhing test in rats. researchgate.netnih.gov

Conversely, studies on other related analogs highlight the stringent structural requirements for analgesic activity. A series of N-benzyl, N-(2-phenylethyl), and N-(3-phenylpropyl) derivatives of trans-(+/-)-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamide showed a lack of significant analgesic activity in the hot-plate test. nih.gov

| Compound/Analog | Animal Model | Pharmacological Effect |

|---|---|---|

| AH-7921 | Mouse hot-plate assay | Analgesic activity comparable to morphine |

| AH-7921 | Mouse phenylquinone writhing test | Analgesic activity comparable to morphine |

| 4-phenyl-AH-7921 (AP01) | Rat acetic acid writhing test | Demonstrated antinociception |

| trans-(+/-)-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamide derivatives | Mouse hot-plate test | No significant analgesic activity |

Evaluation in Animal Models of Neuro-Inflammation

Based on a review of the available scientific literature, no specific studies evaluating N-cyclohexyl-2-(methylamino)benzamide or its direct analogs in animal models of neuro-inflammation were identified.

Investigations into Other Observed Pharmacological Activities (e.g., Antiviral, Antimicrobial)

Based on a review of the available scientific literature, no specific investigations into the antiviral or antimicrobial activities of this compound or its closely related analogs were found.

Preclinical Pharmacokinetic and Metabolic Stability Assessment

The preclinical evaluation of a new chemical entity's pharmacokinetic profile and metabolic stability is a critical step in the drug discovery process. pharmafocusasia.compatsnap.com These studies provide essential insights into how a compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism, which helps in predicting its efficacy and safety in humans. pharmafocusasia.comresearchgate.net While comprehensive preclinical data for this compound is not publicly available, this section outlines the standard methodologies and the significance of such assessments.

In Vitro Metabolic Stability in Hepatic Systems

In vitro metabolic stability assays are fundamental in early drug discovery to estimate how susceptible a compound is to metabolism, primarily by the liver. researchgate.netresearcher.life A compound with poor metabolic stability may be cleared from the body too quickly, preventing it from reaching therapeutic concentrations, whereas a highly stable compound might accumulate and cause toxicity. patsnap.comresearchgate.net These assays typically utilize liver-derived systems, such as microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. wuxiapptec.comresearchgate.net

The primary goal is to determine the intrinsic clearance (CLint) of a compound, which reflects the inherent ability of the liver to metabolize a drug. researchgate.net This is often done by incubating the compound with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes like the cytochrome P450 (CYP) family. mttlab.eunih.gov The disappearance of the parent compound over time is monitored, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com

From these experiments, key parameters such as the half-life (t½) and the intrinsic clearance can be calculated. This data allows for the ranking of different compounds and helps guide medicinal chemistry efforts to optimize metabolic properties. researchgate.net

Despite a thorough review of scientific literature, specific in vitro metabolic stability data for this compound in hepatic systems has not been publicly reported.

Table 1: Illustrative In Vitro Metabolic Stability of this compound in Human Liver Microsomes

| Parameter | Value |

| Incubation Time (min) | Data not available |

| Parent Compound Remaining (%) | Data not available |

| Half-life (t½, min) | Data not available |

| Intrinsic Clearance (CLint, µL/min/mg protein) | Data not available |

This table illustrates the typical parameters assessed in in vitro metabolic stability studies. No public data is available for this compound.

In Vivo Pharmacokinetic Profiles in Animal Models

Following promising in vitro data, in vivo pharmacokinetic studies are conducted in animal models, such as rats or mice, to understand how a compound behaves in a whole organism. researchgate.netwuxiapptec.com These studies are crucial for extrapolating potential human pharmacokinetics and for designing first-in-human clinical trials. acs.orgnih.gov

In a typical study, the compound is administered to the animals, often through both intravenous (IV) and oral (PO) routes. fda.govdovepress.com Blood samples are then collected at various time points and the concentration of the drug in the plasma is measured. nih.govmdpi.com This data is used to generate a plasma concentration-time curve, from which key pharmacokinetic parameters are derived. mdpi.comeuropa.eu

Important parameters include:

Maximum Concentration (Cmax): The highest concentration of the drug in the plasma.

Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

Area Under the Curve (AUC): A measure of the total drug exposure over time.

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Currently, there is no publicly available information on the in vivo pharmacokinetic profile of this compound in any animal models. For a structurally different compound, N-cyclohexyl-2-benzothiazyl sulfenamide, studies in rats have shown it is rapidly excreted in urine and feces, with metabolites identified as cyclohexylamine (B46788) and 2-mercaptobenzothiazole. nih.govnih.gov However, these findings cannot be extrapolated to this compound due to the differences in their chemical structures.

Table 2: Illustrative In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| Dose (mg/kg) | Data not available | Data not available |

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| AUC (ng·h/mL) | Data not available | Data not available |

| t½ (h) | Data not available | Data not available |

| CL (L/h/kg) | Data not available | Data not available |

| Vd (L/kg) | Data not available | Data not available |

| F (%) | N/A | Data not available |

This table represents a standard format for presenting in vivo pharmacokinetic data. No public data is available for this compound.

Advanced Analytical and Characterization Techniques in N Cyclohexyl 2 Methylamino Benzamide Research

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of N-cyclohexyl-2-(methylamino)benzamide, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the benzamide (B126) ring would typically appear in the downfield region (δ 7.0-8.0 ppm). The proton of the secondary amine (N-H) and the amide (N-H) would likely present as broad singlets, with their chemical shifts being concentration and solvent-dependent. The three protons of the methyl group attached to the nitrogen would resonate as a singlet in the upfield region (δ 2.5-3.0 ppm). The protons on the cyclohexyl ring would produce complex, overlapping multiplet signals in the aliphatic region (δ 1.0-2.0 ppm), reflecting the varied chemical environments of the axial and equatorial protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal (δ ~165-170 ppm). The aromatic carbons would resonate in the δ 110-150 ppm range. The carbons of the cyclohexyl ring are anticipated to appear between δ 25 and 50 ppm, while the methyl carbon would be observed in the upfield region (δ ~30 ppm) researchgate.net.

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | ¹H NMR (Predicted Range) | ¹³C NMR (Predicted Range) |

| Amide Carbonyl (C=O) | - | 165 - 170 |

| Aromatic Carbons (C-Ar) | - | 110 - 150 |

| Aromatic Protons (H-Ar) | 7.0 - 8.0 | - |

| Cyclohexyl Carbons (CH, CH₂) | - | 25 - 50 |

| Cyclohexyl Protons (CH, CH₂) | 1.0 - 2.0 | - |

| N-Methyl Carbon (N-CH₃) | - | ~30 |

| N-Methyl Protons (N-CH₃) | 2.5 - 3.0 | - |

| Amide Proton (CO-NH) | Variable (Broad) | - |

| Amine Proton (Ar-NH) | Variable (Broad) | - |

Note: Predicted values are based on typical chemical shift ranges for the respective functional groups.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound, which is C₁₄H₂₀N₂O. The technique distinguishes the compound from other molecules with the same nominal mass.

The fragmentation pattern observed in the mass spectrum provides further structural evidence. For this compound, common fragmentation pathways would likely involve cleavage of the amide bond and fragmentation of the cyclohexyl ring. The molecular ion peak [M+H]⁺ would be prominent. Characteristic fragment ions could include those corresponding to the benzoyl moiety and the cyclohexylamino portion of the molecule, consistent with fragmentation patterns seen in related benzamide structures researchgate.netnih.gov.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₂₀N₂O |

| Monoisotopic Mass | 232.1576 u |

| Calculated [M+H]⁺ | 233.1648 |

| Common Fragment Ions | Loss of cyclohexyl group, cleavage at the amide bond |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching of the amide group (Amide I band) is expected around 1630-1680 cm⁻¹ masterorganicchemistry.com. The N-H stretching vibrations of both the secondary amide and the secondary amine would appear as one or more bands in the region of 3200-3500 cm⁻¹ wpmucdn.com. The N-H bending vibration (Amide II band) typically occurs around 1510-1570 cm⁻¹ nih.gov. Aliphatic C-H stretching from the cyclohexyl and methyl groups would be observed just below 3000 cm⁻¹, while aromatic C-H stretching would appear just above 3000 cm⁻¹ masterorganicchemistry.comresearchgate.net.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amine & Amide | 3200 - 3500 |

| C-H Stretch (Aromatic) | Ar-H | >3000 |

| C-H Stretch (Aliphatic) | Cyclohexyl, Methyl | <3000 |

| C=O Stretch (Amide I) | Amide | 1630 - 1680 |

| N-H Bend (Amide II) | Amide | 1510 - 1570 |

| C-N Stretch | Amine, Amide | 1200 - 1400 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional atomic arrangement of a compound in its crystalline solid state, offering precise data on molecular geometry and intermolecular interactions.

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline solid. By diffracting X-rays off a single crystal of this compound, one can obtain precise measurements of bond lengths, bond angles, and torsion angles. This analysis would reveal the molecule's exact conformation, including the planarity of the benzamide group and the specific chair, boat, or twist-boat conformation of the cyclohexyl ring. Furthermore, it establishes the spatial relationship between the substituents on the aromatic ring and the cyclohexyl moiety mdpi.comsemanticscholar.org. The resulting data includes unit cell dimensions, the crystal system, and the space group that describes the symmetry of the crystal lattice.

Table 4: Representative Data from Single-Crystal X-ray Diffraction Analysis

| Crystallographic Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Dihedral angles defining molecular conformation |

| Hydrogen Bonding Geometry | Distances and angles of hydrogen bonds |

Note: This table represents the type of data obtained from the analysis; specific values require experimental determination.

Derived from the crystal structure data, Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize the crystal packing nih.govsamsun.edu.tr. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, typically corresponding to hydrogen bonds and other strong interactions semanticscholar.org.

For this compound, this analysis would likely reveal significant N-H···O hydrogen bonding between the amide groups of adjacent molecules, forming chains or dimers that are crucial to the crystal packing. The analysis also generates 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. The major contributions to the crystal packing would likely be from H···H, C···H, and O···H contacts, reflecting the importance of both van der Waals forces and hydrogen bonding in the solid state semanticscholar.orgresearchgate.net.

Table 5: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Description | Predicted Contribution |

| H···H | Interactions between hydrogen atoms | High |

| O···H / H···O | Primarily N-H···O hydrogen bonds | Significant |

| C···H / H···C | van der Waals interactions involving carbon | Significant |

| C···C | π-π stacking interactions (if present) | Possible |

Chromatographic Methods for Purification and Purity Assessment

In the research and development of this compound, establishing the purity and identity of the compound is critical. Chromatographic techniques are indispensable tools for both the purification of the synthesized compound and the subsequent assessment of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile, thermally unstable compounds like this compound. amazonaws.com It offers high resolution, sensitivity, and reproducibility. A common approach for this compound involves a stability-indicating reverse-phase HPLC (RP-HPLC) method, which can separate the parent compound from its potential degradation products and synthesis-related impurities. nih.gov

The development of an effective HPLC method requires a systematic approach, optimizing parameters such as the column type, mobile phase composition, pH, and column temperature to achieve adequate separation. lcms.cz For this compound, a C18 column is often selected due to its versatility in separating moderately polar compounds. The mobile phase typically consists of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a photodiode array (PDA) detector, which allows for the spectral analysis of the separated peaks to confirm their identity and purity. chromatographyonline.com

A typical set of chromatographic conditions for the purity analysis of this compound is detailed below.

Table 1: Example HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, linear increase to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Using such a method, a purity profile can be generated. The results from a representative batch analysis are presented in Table 2, where purity is determined by the principle of area normalization.

Table 2: Purity Profile of a this compound Sample by HPLC This is an interactive data table. You can sort and filter the data.

| Peak ID | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 4.8 | 1,520 | 0.04 | Unknown Impurity |

| 2 | 7.2 | 3,800 | 0.10 | Starting Material |

| 3 | 9.5 | 3,785,000 | 99.79 | This compound |

| 4 | 11.3 | 2,275 | 0.06 | Unknown Impurity |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample. unar.ac.id It is particularly useful for analyzing volatile compounds and can be applied to this compound, especially for identifying volatile impurities or byproducts from the synthesis process. botanyjournals.com

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. The gaseous components are then separated as they travel through a capillary column containing the stationary phase. amazonaws.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for the specific molecule. researchgate.net

Table 3: Example GC-MS Method Parameters

| Parameter | Condition |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| MS Transfer Line | 290 °C |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 m/z |

This technique is highly effective for identifying specific impurities, even at trace levels. For instance, an analysis might reveal the presence of unreacted starting materials or solvent residues.

Table 4: Potential Impurities Identified by GC-MS in a Synthetic Batch This is an interactive data table. You can sort and filter the data.

| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) |

| 5.1 | Cyclohexylamine (B46788) | 43, 56, 83, 99 |

| 8.9 | N-methylanthranilic acid | 106, 134, 151 |

| 12.4 | This compound | 134, 149, 177, 246 |

Bioanalytical Methods for Detection and Quantification in Biological Matrices

To understand the pharmacokinetic profile of this compound, sensitive and selective bioanalytical methods are required for its quantification in biological matrices such as plasma, urine, and tissue homogenates. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and speed. uu.nlnih.gov

The development of a robust LC-MS/MS method involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov Sample preparation is crucial for removing interfering substances from the biological matrix. uzh.ch Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly employed. lcms.cz

Chromatographic separation is typically achieved using a reverse-phase column with a rapid gradient elution to ensure a short analysis time. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. uu.nl In MRM, a specific precursor ion (typically the molecular ion of the analyte) is selected and fragmented, and a specific product ion is then monitored.

Table 5: Example LC-MS/MS Method Parameters for Quantification in Human Plasma

| Parameter | Condition |

| Sample Preparation | Protein precipitation with acetonitrile |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | 247.2 → 134.1 (Quantifier), 247.2 → 149.1 (Qualifier) |

The method must be validated according to regulatory guidelines to ensure its reliability. Validation includes assessing parameters like linearity, accuracy, precision, selectivity, and stability. nih.gov

Table 6: Summary of Bioanalytical Method Validation Parameters This is an interactive data table. You can sort and filter the data.

| Parameter | Result | Acceptance Criteria |

| Linearity Range | 1 - 2000 ng/mL | r² ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Accuracy within ±20%, Precision ≤20% |

| Intra-day Accuracy | 96.5% - 104.2% | Within ±15% of nominal (±20% at LLOQ) |

| Intra-day Precision (%CV) | 3.1% - 7.8% | ≤15% (≤20% at LLOQ) |

| Inter-day Accuracy | 98.1% - 102.9% | Within ±15% of nominal (±20% at LLOQ) |

| Inter-day Precision (%CV) | 4.5% - 9.2% | ≤15% (≤20% at LLOQ) |

| Recovery | > 85% | Consistent and reproducible |

This validated bioanalytical method can be reliably applied to pharmacokinetic studies, enabling the accurate measurement of this compound concentrations in biological samples over time.

Future Research Directions for N Cyclohexyl 2 Methylamino Benzamide

Design and Synthesis of Highly Selective Receptor Modulators

A primary objective for future research is the rational design and synthesis of N-cyclohexyl-2-(methylamino)benzamide derivatives with high selectivity for specific opioid receptor subtypes (μ, δ, and κ). Achieving subtype selectivity is crucial for minimizing off-target effects and developing safer and more effective therapeutics. Structure-activity relationship (SAR) studies will be instrumental in identifying the key molecular features that govern receptor affinity and selectivity. For instance, systematic modifications of the cyclohexyl and benzamide (B126) moieties can be explored to optimize interactions with the receptor binding pocket. The synthesis of a series of analogs with varied substituents on both the aromatic ring and the cyclohexyl group will allow for a comprehensive evaluation of their binding affinities and functional activities at each opioid receptor subtype.

| Modification Strategy | Rationale | Desired Outcome |

| Substitution on the benzamide aromatic ring | Modulate electronic properties and hydrogen bonding capacity | Enhance affinity and selectivity for a specific opioid receptor subtype |

| Alteration of the N-cyclohexyl group | Explore steric and hydrophobic interactions within the binding pocket | Improve receptor subtype discrimination |

| Stereochemical variations of the cyclohexyl ring | Investigate the impact of spatial arrangement on receptor binding | Identify the optimal stereoisomer for highest potency and selectivity |

Table 1: Strategies for the design of selective this compound receptor modulators.

Exploration of Novel Binding Sites and Allosteric Mechanisms

Beyond the traditional orthosteric binding site, the exploration of novel binding sites and allosteric mechanisms of action presents a promising avenue for the development of innovative therapeutics. Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, can offer several advantages, including enhanced receptor subtype selectivity and a ceiling effect that may reduce the risk of overdose. nih.gov Future research should investigate whether this compound or its derivatives can act as negative or positive allosteric modulators (NAMs or PAMs) of opioid receptors. nih.gov Studies on related benzamide derivatives have identified allosteric binding sites on other G protein-coupled receptors (GPCRs) such as the metabotropic glutamate (B1630785) receptor 5 (mGluR5) and neuronal nicotinic receptors. mdpi.comnih.gov Computational modeling, in conjunction with site-directed mutagenesis and functional assays, can be employed to identify potential allosteric binding pockets on opioid receptors and to elucidate the mechanism by which these compounds modulate receptor activity.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Application of DNA-Encoded Library Screening for Lead Identification

DNA-encoded library (DEL) technology provides a powerful platform for the discovery of novel ligands for protein targets. nih.gov DELs consist of vast collections of small molecules individually tagged with a unique DNA barcode, allowing for the simultaneous screening of billions of compounds. digitellinc.com The application of DEL screening to opioid receptors could lead to the identification of entirely new chemical scaffolds, including novel benzamide derivatives, with high affinity and selectivity. nih.gov This technology is particularly well-suited for identifying ligands that bind to novel or challenging binding sites, including allosteric sites. pharmafeatures.com Hits identified from DEL screens can then serve as starting points for medicinal chemistry optimization to develop potent and selective modulators based on the this compound framework.

| Technology | Application in this compound Research | Potential Outcome |

| Artificial Intelligence (AI) and Machine Learning (ML) | Predictive modeling of receptor affinity and selectivity, virtual screening, de novo drug design | Rapid identification of potent and selective analogs |

| DNA-Encoded Library (DEL) Screening | High-throughput screening of billions of compounds against opioid receptors | Discovery of novel benzamide-based ligands and identification of new binding sites |

Table 2: Advanced technologies for accelerating the discovery of this compound-based therapeutics.

Potential for Broader Therapeutic Applications Beyond Opioid Systems